![molecular formula C6H8N2O B091173 3-Cyano-4-piperidone CAS No. 19166-75-7](/img/structure/B91173.png)
3-Cyano-4-piperidone
Overview
Description
3-Cyano-4-piperidone is a chemical compound with the molecular formula C6H8N2O . It is of particular interest due to its unique biochemical properties .
Synthesis Analysis
Piperidones, including 3-Cyano-4-piperidone, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular weight of 3-Cyano-4-piperidone is 124.14 g/mol . The InChI string representation of its structure isInChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6 (5)9/h5,8H,1-2,4H2
. Chemical Reactions Analysis
Piperidines, including 3-Cyano-4-piperidone, have been synthesized from pyridinium salts via rhodium-catalysed transfer hydrogenation . A series of 2-amino-3-cyano-4H-chromen-4-ylphosphonates have also been synthesized by reacting substituted salicylaldehydes, malononitrile, and dialkylphosphites .Physical And Chemical Properties Analysis
3-Cyano-4-piperidone has a molecular weight of 124.14 g/mol, an XLogP3-AA of -0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 124.063662883 g/mol .Scientific Research Applications
Synthesis of Piperidine Derivatives
3-Cyano-4-piperidone is used in the synthesis of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Pharmaceutical Applications
Piperidine derivatives, which can be synthesized from 3-Cyano-4-piperidone, are present in more than twenty classes of pharmaceuticals . They also play a significant role in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Antiproliferative Activity
3-Cyano-4-piperidone is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which have shown promising antitumor activity against liver carcinoma cell line (HEPG2) .
Synthesis of Anticancer Agents
The pyridine core, which can be synthesized from 3-Cyano-4-piperidone, is a key constituent in a range of bioactive compounds. Some pyridine derivatives have been studied for their topoisomerase inhibitory action and cytotoxicity against several human cancer cell lines .
Synthesis of Antihypertensive Drugs
Substituted cyanopyridines, which can be synthesized from 3-Cyano-4-piperidone, have been found to have antihypertensive properties .
Synthesis of Anti-inflammatory and Analgesic Drugs
Cyanopyridines, which can be synthesized from 3-Cyano-4-piperidone, have been reported to possess anti-inflammatory and analgesic properties .
Mechanism of Action
Target of Action
3-Cyano-4-piperidone is a derivative of piperidine , a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, which include 3-cyano-4-piperidone, are known to interact with their targets in various ways, leading to changes in cellular processes . These interactions often result in the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
Biochemical Pathways
For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Future Directions
Piperidines, including 3-Cyano-4-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-oxopiperidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLEVNOSVHSQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396344 | |
Record name | 3-CYANO-4-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-piperidone | |
CAS RN |
19166-75-7 | |
Record name | 3-CYANO-4-PIPERIDONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Cyano-4-piperidone in the synthesis described in the research?
A1: In the study ["A Facile One-Pot, Three-Component Synthesis of a New Series of Thiazolyl Pyrazoles: Anticancer Evaluation, ADME and Molecular Docking Studies"] [], 1-Boc-3-cyano-4-piperidone acts as a reagent in a multi-component reaction. It reacts with thiosemicarbazide and either substituted phenacyl bromides or substituted 3-(2-bromoacetyl) coumarins to form the desired thiazolyl pyrazole derivatives. The specific contribution of the 3-cyano-4-piperidone moiety to the final compound's structure is the incorporation of a piperidone ring.
Q2: Is there information available about the potential anticancer activity of compounds containing the 3-cyano-4-piperidone moiety?
A2: While the research itself doesn't directly investigate the anticancer activity of 3-cyano-4-piperidone, it does highlight the promising anticancer activity of the synthesized thiazolyl pyrazole derivatives, some of which incorporate the piperidone ring derived from 1-Boc-3-cyano-4-piperidone []. This suggests that further investigation into the structure-activity relationship of these derivatives, including the role of the piperidone ring, could be valuable for anticancer drug discovery.
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